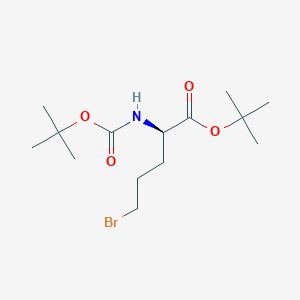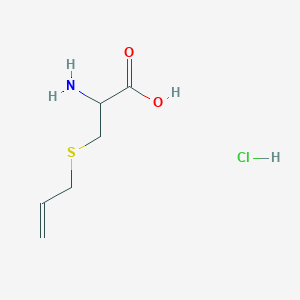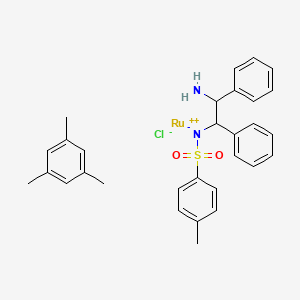![molecular formula C29H30N2O7 B12509828 {N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-(Dmb)Gly-OH involves standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The removal of the dimethoxybenzyl (Dmb) group and regeneration of the glycine residue occur during the standard trifluoroacetic acid (TFA)-mediated cleavage reaction .
Industrial Production Methods: Industrial production of Fmoc-Ala-(Dmb)Gly-OH follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically produced as a powder and stored at 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ala-(Dmb)Gly-OH primarily undergoes reactions typical of peptide synthesis, including acylation and deprotection reactions. The compound is designed to prevent aggregation during peptide chain assembly, leading to faster and more predictable reactions .
Common Reagents and Conditions:
Acylation: PyBOP/DIPEA or DIPCDI/HOBt
Deprotection: Piperidine/DMF for Fmoc removal, TFA for Dmb removal
Major Products: The major products formed from these reactions are peptides with high purity and yield, free from aggregation issues .
Scientific Research Applications
Chemistry: Fmoc-Ala-(Dmb)Gly-OH is extensively used in SPPS for synthesizing complex peptides, especially those prone to aggregation .
Biology and Medicine: In biological research, this compound aids in the synthesis of peptides for studying protein interactions, enzyme functions, and developing peptide-based therapeutics .
Industry: Industrially, Fmoc-Ala-(Dmb)Gly-OH is used in the large-scale production of peptides for pharmaceuticals and biochemical research .
Mechanism of Action
The mechanism by which Fmoc-Ala-(Dmb)Gly-OH exerts its effects involves the disruption of secondary structure formation during peptide synthesis. The Dmb group prevents aggregation, leading to enhanced acylation and deprotection kinetics . This results in more efficient and predictable peptide synthesis.
Comparison with Similar Compounds
- Fmoc-(Dmb)Gly-OH
- Fmoc-Val-(Dmb)Gly-OH
- Fmoc-Ile-(Dmb)Gly-OH
- Fmoc-Leu-(Dmb)Gly-OH
Uniqueness: Fmoc-Ala-(Dmb)Gly-OH is unique in its ability to prevent aggregation in glycine-containing sequences, making it particularly useful for synthesizing challenging hydrophobic peptides .
Properties
Molecular Formula |
C29H30N2O7 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33) |
InChI Key |
AWDFPJNCCCPIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)


![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)




